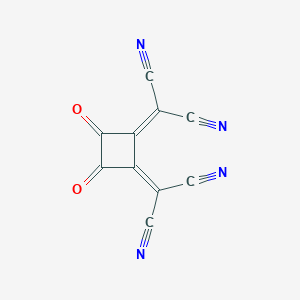
(Butoxymethylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of malononitrile and is characterized by the presence of a butoxymethylidene group attached to the propanedinitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
(Butoxymethylidene)propanedinitrile can be synthesized through several methods, including the reaction of malononitrile with butyl aldehyde under basic conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the butoxymethylidene group . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(Butoxymethylidene)propanedinitrile undergoes various chemical reactions, including:
Nucleophilic Addition: The compound can react with nucleophiles such as amines and alcohols to form substituted derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form extended conjugated systems.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve heating under reflux or using microwave irradiation to accelerate the reaction rates .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition reactions with amines can yield substituted amides, while condensation reactions with aldehydes can produce extended conjugated systems .
Scientific Research Applications
(Butoxymethylidene)propanedinitrile has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Material Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of bioactive molecules with potential therapeutic applications
Mechanism of Action
The mechanism of action of (butoxymethylidene)propanedinitrile involves its reactivity towards nucleophiles and electrophiles. The butoxymethylidene group enhances the compound’s electrophilic character, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to form new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
Malononitrile: A simpler analog with the formula C3H2N2, used extensively in organic synthesis.
Propionitrile: Another related compound with the formula C3H5N, used as a solvent and precursor in organic synthesis.
Uniqueness
(Butoxymethylidene)propanedinitrile is unique due to the presence of the butoxymethylidene group, which imparts distinct reactivity and properties compared to its simpler analogs. This makes it a valuable intermediate in the synthesis of more complex organic molecules and materials .
Properties
CAS No. |
64861-70-7 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-(butoxymethylidene)propanedinitrile |
InChI |
InChI=1S/C8H10N2O/c1-2-3-4-11-7-8(5-9)6-10/h7H,2-4H2,1H3 |
InChI Key |
FBOHRPROYWSCIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


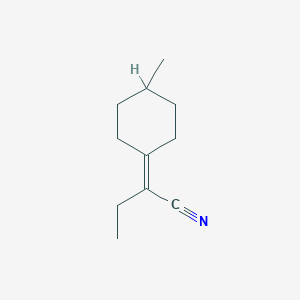
![2-[2-(Hexadecyloxy)ethoxy]-N,N,N-trimethylethan-1-aminium bromide](/img/structure/B14482529.png)

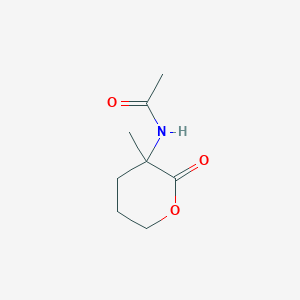
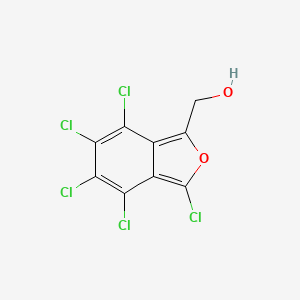
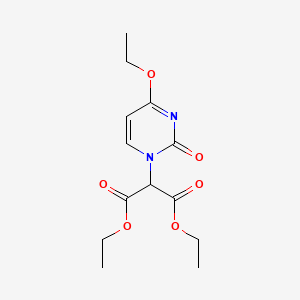

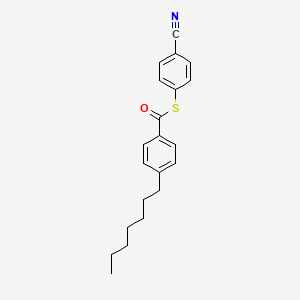
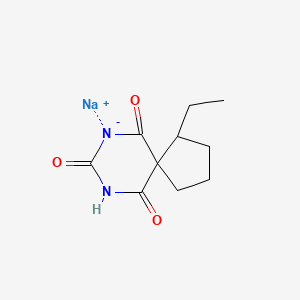
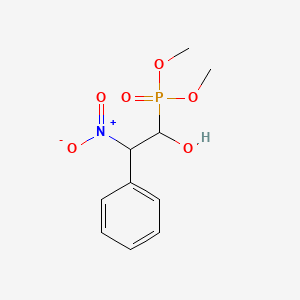
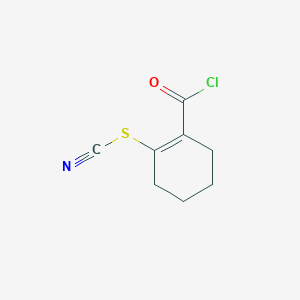

![2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-3-hydroxyphenyl)hexanamide](/img/structure/B14482602.png)
